Cas no 165378-13-2 (DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE)

Decahydronaphthalene-2-carbonyl chloride is a specialized organic compound featuring a saturated bicyclic structure with a reactive acyl chloride functional group. Its key advantages include high reactivity in acylation reactions, making it valuable for synthesizing amides, esters, and other derivatives. The decahydronaphthalene backbone provides steric stability and lipophilicity, enhancing its utility in pharmaceutical and agrochemical intermediates. The compound's purity and consistent reactivity ensure reliable performance in fine chemical synthesis. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. Its structural features make it suitable for applications requiring robust, hydrophobic building blocks in complex organic transformations.
DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE structure
165378-13-2 structure
商品名:DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE
CAS番号:165378-13-2
MF:C11H17ClO
メガワット:200.705082654953
MDL:MFCD24257296
CID:4610617
PubChem ID:81877610

DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE 化学的及び物理的性質

名前と識別子

    • Decahydronaphthalene-2-carbonyl Chloride
    • 2-Naphthalenecarbonyl chloride, decahydro-
    • DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE
    • MDL: MFCD24257296
    • インチ: 1S/C11H17ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2
    • InChIKey: VLDICQZVHFZVNO-UHFFFAOYSA-N
    • ほほえんだ: C(Cl)(C1CCC2C(C1)CCCC2)=O

計算された属性

  • せいみつぶんしりょう: 200.0967929g/mol
  • どういたいしつりょう: 200.0967929g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-333188-10g
decahydronaphthalene-2-carbonyl chloride, Mixture of diastereomers
165378-13-2 95%
10g
$3929.0 2023-09-04
Enamine
EN300-333188-0.1g
decahydronaphthalene-2-carbonyl chloride, Mixture of diastereomers
165378-13-2 95%
0.1g
$317.0 2023-09-04
Enamine
EN300-333188-5.0g
decahydronaphthalene-2-carbonyl chloride, Mixture of diastereomers
165378-13-2 95%
5.0g
$2650.0 2023-02-23
TRC
D209958-10mg
Decahydronaphthalene-2-carbonyl Chloride
165378-13-2
10mg
$ 50.00 2022-06-05
TRC
D209958-100mg
Decahydronaphthalene-2-carbonyl Chloride
165378-13-2
100mg
$ 320.00 2022-06-05
Enamine
EN300-333188-1g
decahydronaphthalene-2-carbonyl chloride, Mixture of diastereomers
165378-13-2 95%
1g
$914.0 2023-09-04
A2B Chem LLC
AW39899-50mg
Decahydronaphthalene-2-carbonyl chloride
165378-13-2 95%
50mg
$259.00 2024-04-20
Aaron
AR01C15Z-250mg
DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE
165378-13-2 95%
250mg
$647.00 2025-02-09
Aaron
AR01C15Z-2.5g
DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE
165378-13-2 95%
2.5g
$2488.00 2023-12-15
1PlusChem
1P01C0XN-500mg
DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE
165378-13-2 95%
500mg
$944.00 2024-06-19

DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE 関連文献

DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDEに関する追加情報

Decahydronephthalene-2-Carbonyl Chloride (CAS No. 165378-13-2): A Comprehensive Overview

Decahydronephthalene-2-carbonyl chloride (CAS No. 165378-13-2) is a specialized chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, particularly in the realms of organic synthesis and pharmaceutical research. This compound, also known as decahydronaphthalene-2-carbonyl chloride, is a derivative of decahydronaphthalene, a cyclic hydrocarbon with a saturated structure. The addition of a carbonyl chloride group imparts distinctive reactivity and functional versatility to the molecule.

The chemical structure of decahydronaphthalene-2-carbonyl chloride is characterized by a ten-carbon ring with a carbonyl chloride group attached at the second position. This configuration confers the compound with high reactivity, making it an excellent reagent for various synthetic transformations. The carbonyl chloride group can readily undergo nucleophilic acyl substitution reactions, allowing for the formation of amides, esters, and other functional groups. This property makes decahydronaphthalene-2-carbonyl chloride an invaluable tool in the synthesis of complex organic molecules and pharmaceutical intermediates.

Recent advancements in organic synthesis have highlighted the importance of decahydronaphthalene-2-carbonyl chloride in the development of novel drugs and therapeutic agents. For instance, studies have shown that this compound can be used as a key intermediate in the synthesis of bioactive molecules with potential anti-inflammatory and anti-cancer properties. The ability to introduce specific functional groups through controlled reactions with decahydronaphthalene-2-carbonyl chloride allows researchers to fine-tune the pharmacological properties of target compounds, enhancing their efficacy and selectivity.

In the context of pharmaceutical research, decahydronaphthalene-2-carbonyl chloride has been explored for its role in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The use of decahydronaphthalene-2-carbonyl chloride as a prodrug precursor can improve the solubility, stability, and bioavailability of therapeutic agents, thereby enhancing their therapeutic index and reducing side effects. This approach has shown promise in the treatment of various diseases, including neurodegenerative disorders and cancer.

Beyond its applications in drug development, decahydronaphthalene-2-carbonyl chloride has also found utility in materials science and polymer chemistry. The unique reactivity and stability of this compound make it suitable for use in the synthesis of functional polymers and copolymers. These materials can be tailored for specific applications, such as drug delivery systems, coatings, and adhesives. The ability to incorporate decahydronaphthalene-2-carbonyl chloride into polymer chains allows for the creation of materials with enhanced mechanical properties, thermal stability, and chemical resistance.

From an environmental perspective, the use of decahydronaphthalene-2-carbonyl chloride in chemical processes is subject to stringent regulations to ensure safety and sustainability. Researchers are continually exploring greener synthetic methods to reduce the environmental impact of its production and use. For example, recent studies have focused on developing catalytic processes that minimize waste generation and energy consumption while maintaining high yields and selectivity.

In conclusion, decahydronaphthalene-2-carbonyl chloride (CAS No. 165378-13-2) is a versatile chemical compound with a wide range of applications in organic synthesis, pharmaceutical research, materials science, and beyond. Its unique reactivity and functional versatility make it an essential tool for researchers aiming to develop innovative solutions to complex scientific challenges. As research continues to advance, it is likely that new applications for decahydronaphthalene-2-carbonyl chloride will emerge, further solidifying its importance in the scientific community.

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